molecular formula C9H6N8 B263696 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

カタログ番号 B263696
分子量: 226.2 g/mol
InChIキー: CTFZEKUWROVCAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline (MTAQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

作用機序

The mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline involves its binding to specific targets in the body, such as enzymes or receptors. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to inhibit the activity of CDK5 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions, which prevents their aggregation.
Biochemical and Physiological Effects:
9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In Alzheimer's disease research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to prevent the formation of amyloid beta aggregates, which reduces their toxicity. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to have antibacterial and antifungal effects, which make it a potential candidate for the development of new antibiotics.

実験室実験の利点と制限

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has several advantages as a research tool, including its high potency and selectivity for specific targets. However, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline also has some limitations, such as its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be toxic at high doses, which requires careful dosing and monitoring in animal studies.

将来の方向性

There are several future directions for the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline, including the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline and its potential applications in various diseases. The use of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline in combination with other drugs or therapies is also an area of interest, as it may enhance their efficacy. Overall, the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results, and further studies are needed to fully realize its potential as a therapeutic agent.

合成法

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with 1,2-dicarbonyl compounds in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorotoluene with sodium azide and sodium hydride, followed by further reactions to obtain 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline.

科学的研究の応用

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results as a potent inhibitor of the enzyme, CDK5, which is involved in the progression of various types of cancer. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its antibacterial and antifungal properties.

特性

分子式

C9H6N8

分子量

226.2 g/mol

IUPAC名

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

InChI

InChI=1S/C9H6N8/c1-5-2-3-6-7(4-5)17-9(11-13-15-17)8-10-12-14-16(6)8/h2-4H,1H3

InChIキー

CTFZEKUWROVCAL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

正規SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。